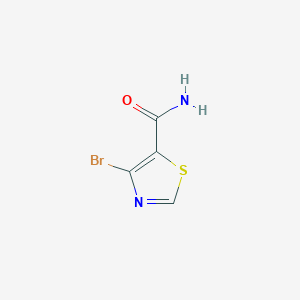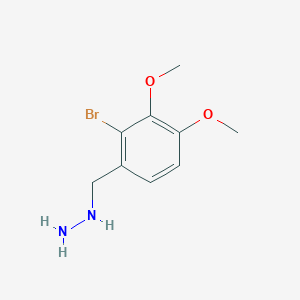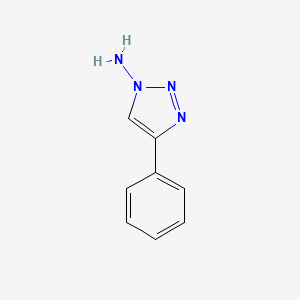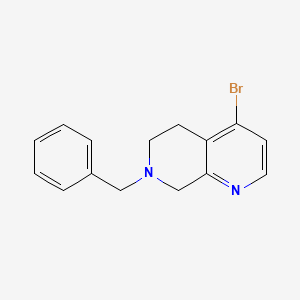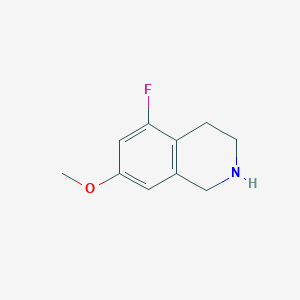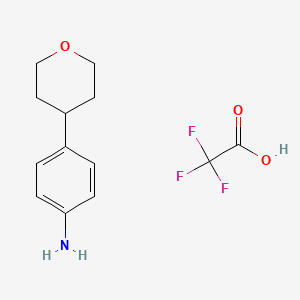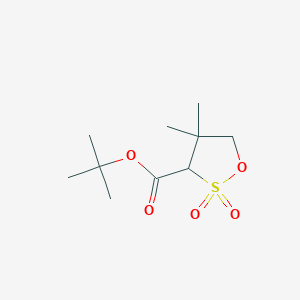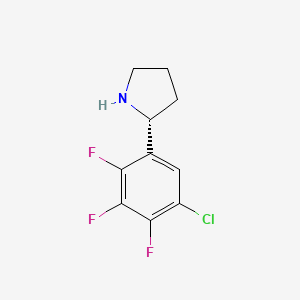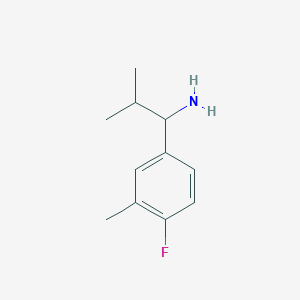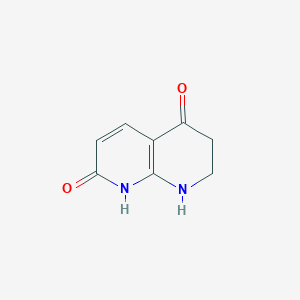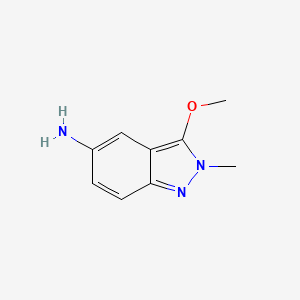
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a methylsulfonylphenyl group, and a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-(methylsulfonyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. The tert-butyl group is then introduced through a subsequent reaction with tert-butyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The dihydropyridine ring is a common motif in many drugs, particularly calcium channel blockers used in the treatment of hypertension.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity similar to other dihydropyridine-based drugs, making it a candidate for further drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The dihydropyridine ring is known to bind to these channels, modulating their activity and leading to various physiological effects. This interaction is crucial for its potential use as a pharmacological agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: A dihydropyridine derivative with vasodilatory properties.
Uniqueness
tert-Butyl 4-(4-(methylsulfonyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the methylsulfonylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .
Eigenschaften
Molekularformel |
C17H23NO4S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
tert-butyl 4-(4-methylsulfonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-9H,10-12H2,1-4H3 |
InChI-Schlüssel |
AZRVNIOUKWCICX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


